These are preliminary findings, and further research is needed to determine the efficacy and safety of 2-(4-BrPh)-5-F-indole derivatives as potential drugs.
2-(4-Bromophenyl)-5-fluoroindole is a chemical compound characterized by its molecular formula C₁₄H₉BrFN and a molecular weight of 290.13 g/mol. This compound features a bromophenyl group and a fluorine atom attached to the indole structure, making it a member of the indole derivatives. The presence of the bromine and fluorine substituents significantly influences its chemical properties and biological activity.
The chemical reactivity of 2-(4-Bromophenyl)-5-fluoroindole can be attributed to its functional groups, which allow for various reactions including:
2-(4-Bromophenyl)-5-fluoroindole exhibits notable biological activities, particularly in pharmacological contexts. Compounds with similar structures have been studied for their potential as:
Various synthesis methods have been explored for producing 2-(4-Bromophenyl)-5-fluoroindole:
2-(4-Bromophenyl)-5-fluoroindole has several applications in research and industry:
Interaction studies involving 2-(4-Bromophenyl)-5-fluoroindole focus on its binding affinities with various biological targets:
These studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to analyze binding interactions.
Several compounds share structural similarities with 2-(4-Bromophenyl)-5-fluoroindole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Fluoroindole | Indole structure with fluorine | Known for neuropharmacological effects |
| 4-Bromophenylindole | Indole structure with bromine | Exhibits different reactivity patterns |
| 2-(4-Chlorophenyl)-5-fluoroindole | Chlorine instead of bromine | Potentially lower toxicity |
These compounds are compared based on their reactivity, biological activity, and synthetic accessibility. The unique combination of bromine and fluorine in 2-(4-Bromophenyl)-5-fluoroindole distinguishes it from other derivatives, impacting its pharmacological profile and applications.
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₉BrFN | 5 |
| Exact mass | 288.990 Da | 21 |
| Relative molecular mass | 290.13 g mol⁻¹ | 5 |
| InChIKey | XAKLXLIHCVKNII-UHFFFAOYSA-N | 5 |
| Density (calc.) | 1.62 g cm⁻³ (20 °C, predicted) | 74 |
| XLogP₃-AA | 4.5 (highly lipophilic) | 21 |
| Topological polar surface area | 15.8 Ų | 21 |
| Hydrogen-bond donors | 1 | 21 |
| Hydrogen-bond acceptors | 1 | 21 |
| Rotatable bonds | 1 | 21 |
Single-crystal parameters deposited under CCDC refcode UVOXIB (monoclinic, P2₁/c) show a coplanar indole core and pendant para-bromophenyl ring with a dihedral angle of 7.4° [3]. Key metrics:
| Metric | Value |
|---|---|
| a / Å | 10.782(2) |
| b / Å | 5.893(1) |
| c / Å | 19.447(3) |
| β / ° | 96.14(2) |
| V / ų | 1230.2(4) |
| Z | 4 |
| Density (X-ray) | 1.63 g cm⁻³ |
π-stacking along the a axis (centroid–centroid 3.73 Å) and Br···π contacts (3.45 Å) dominate packing, consistent with the modest polar surface area.
| Property | Observation | Comment |
|---|---|---|
| Melting point | 118–120 °C (onset, DSC) | supplier-verified [1] [4] |
| Boiling point | Not observed <300 °C (decomposes) | heavy-atom compound; thermal cleavage expected |
| Decomposition | exotherm at 274 °C (DSC, air) | oxidative debromination |
| Technique | Diagnostic features | Source |
|---|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ 11.02 (s, NH), 7.70–6.95 (m, Ar-H, F-coupled ddd J₍F,H₎≈8.8 Hz), 7.25 (d, H-3) | 5 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ –115.3 ppm (dd, ³J₍F,H₎≈8.8 Hz) | 5 |
| IR (ATR) | 3405 (N–H), 1600–1470 (C=C), 1240 (C–F), 740 (C–Br) cm⁻¹ | 74 |
| HR-MS (ESI) | m/z 290.9912 [M+H]⁺, 292.9892 [M+H+2]⁺ (79/81Br pair) | 5 |
Highly soluble in chlorinated solvents and THF; sparingly soluble in water (<10 mg L⁻¹, 25 °C, shake-flask) [5]. The log P of 4.5 corroborates low aqueous affinity [2].
DFT (B3LYP/6-31+G(d,p)) optimisation yields a HOMO at –5.63 eV localised over the indole π-system and a LUMO at –1.88 eV centred on the electron-withdrawing bromophenyl ring, giving a calculated gap of 3.75 eV (gas phase). Fluorine lowers the LUMO, enhancing electrophilic susceptibility at C-5.